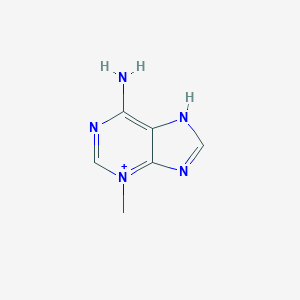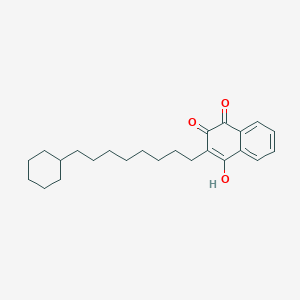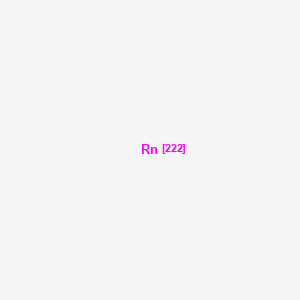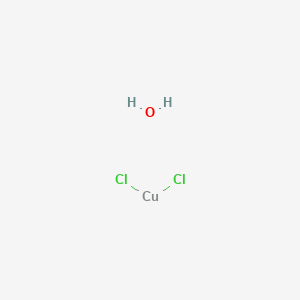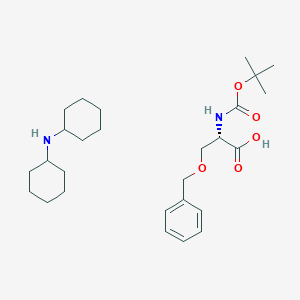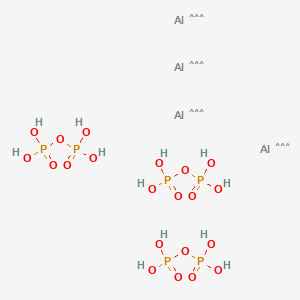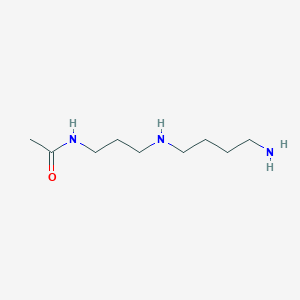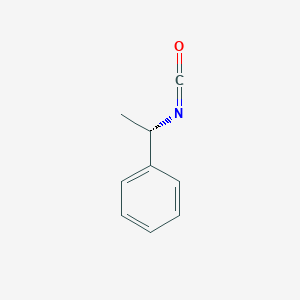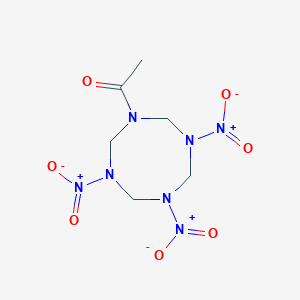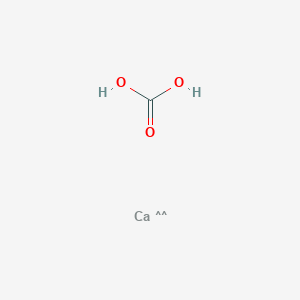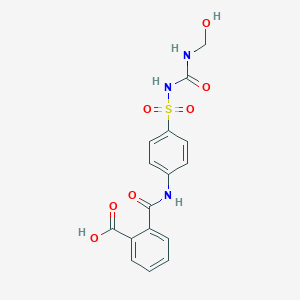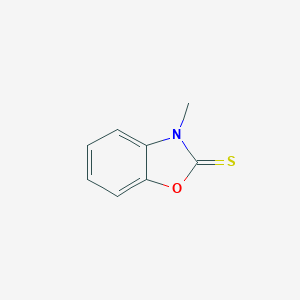
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone, also known as IQ-1, is a synthetic anthraquinone derivative that has been used in scientific research for its potential therapeutic applications. IQ-1 has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone is not fully understood. However, it has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and cell survival. By inhibiting NF-κB, 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone can reduce inflammation and induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone can reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. This suggests that 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has anti-inflammatory effects. In addition, 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has been found to induce apoptosis in cancer cells, which suggests that it has anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone in lab experiments is that it has been extensively studied and characterized, making it a reliable tool for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone. One direction is to further investigate its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Another direction is to investigate its anti-tumor effects and potential use in cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone involves the reaction of 1,4-diaminoanthraquinone with isopropylamine and p-toluidine in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
10572-60-8 |
|---|---|
Produktname |
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone |
Molekularformel |
C24H22N2O2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O2/c1-14(2)25-19-12-13-20(26-16-10-8-15(3)9-11-16)22-21(19)23(27)17-6-4-5-7-18(17)24(22)28/h4-14,25-26H,1-3H3 |
InChI-Schlüssel |
NCZARQFBEZFMSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O |
Andere CAS-Nummern |
10572-60-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



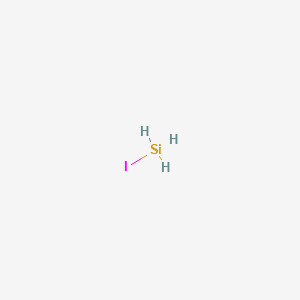
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
